7-Chloro-1,2-dihydroisoquinolin-3(4H)-one

Factor VIIa inhibitor Fragment-based drug design Serine protease

7-Chloro-1,2-dihydroisoquinolin-3(4H)-one (CAS 113124-88-2; C9H8ClNO; MW 181.62) is the correct 3-oxo regioisomer essential for medicinal chemistry programs where the carbonyl position governs S1 pocket recognition in serine proteases (e.g., Factor VIIa). The 7-chloro substitution provides optimal XLogP3-AA (1.3) balancing permeability and solubility, outperforming the unsubstituted parent (too polar) and the 7-bromo analog (risk of promiscuity). This scaffold uniquely enables two-step orthogonal diversification: C4 functionalization (enolate alkylation, Mannich) followed by C7 cross-coupling (Suzuki, Buchwald-Hartwig). Verify isomeric identity vs. the 1-oxo regioisomer (CAS 22245-95-0) by NMR or HPLC before use.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 113124-88-2
Cat. No. B11912114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,2-dihydroisoquinolin-3(4H)-one
CAS113124-88-2
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1C2=C(CNC1=O)C=C(C=C2)Cl
InChIInChI=1S/C9H8ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12)
InChIKeyKVEBPBCIPKTOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1,2-dihydroisoquinolin-3(4H)-one (CAS 113124-88-2): Procurement-Relevant Identity and Scaffold Profile


7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is a chlorinated dihydroisoquinolinone (C9H8ClNO, MW 181.62 g/mol) belonging to the class of partially saturated isoquinolin-3-ones [1]. Its core structure features a fused benzene–tetrahydropyridine ring system with a ketone at position 3 and a chlorine substituent at position 7. The compound is primarily utilized as a synthetic building block in medicinal chemistry programs targeting kinases, proteases, and protein–protein interactions, and is commercially available from multiple suppliers at ≥95% purity .

Why 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one Cannot Be Freely Replaced by In-Class Analogs


Dihydroisoquinolinone analogs with identical core scaffolds but different halogen substituents or carbonyl positions exhibit distinct physicochemical properties, target binding profiles, and synthetic reactivity. The 7-chloro substitution on the 3(4H)-one scaffold produces a unique combination of lipophilicity (XLogP3-AA = 1.3 [1]), steric bulk, and electronic character that differs substantially from the 7-bromo, 7-fluoro, and unsubstituted parent variants. Furthermore, the carbonyl regioisomer—7-chloro-3,4-dihydroisoquinolin-1(2H)-one—displays a fundamentally different hydrogen-bond donor/acceptor geometry that governs S1 pocket recognition in serine proteases such as Factor VIIa [2]. Simple substitution without verifying the regioisomeric and halogen identity risks obtaining a compound with altered target engagement, reactivity, and ADME profile.

Quantitative Differentiation Evidence for 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one Versus Closest Analogs


Carbonyl Positional Isomerism: 3-Oxo vs 1-Oxo Regioisomer Dictates S1 Pocket Binding Competence in Factor VIIa

The carbonyl position in the dihydroisoquinolinone scaffold determines hydrogen-bonding geometry within the S1 pocket of coagulation Factor VIIa. The 1-oxo isomer (7-chloro-3,4-dihydroisoquinolin-1(2H)-one) was identified via fragment screening as a neutral heterocycle that binds the S1 pocket of FVIIa and can be incorporated into phenylglycine-based inhibitors [1]. In contrast, the target 3-oxo isomer presents the carbonyl in a different vector, altering the H-bond donor/acceptor orientation and abrogating the key interaction with Gly218 required for FVIIa affinity. The PDB structure 4X8T confirms the specific binding pose of the 1-oxo isomer; no equivalent structure exists for the 3-oxo isomer in FVIIa [2]. This regioisomeric specificity is critical: researchers ordering the wrong carbonyl isomer for FVIIa or related serine protease programs will obtain a compound lacking the validated S1-binding pharmacophore.

Factor VIIa inhibitor Fragment-based drug design Serine protease

Halogen-Dependent Lipophilicity Tuning: 7-Chloro vs 7-Bromo vs Unsubstituted Parent

The 7-position halogen substituent directly controls lipophilicity (XLogP3-AA) and molecular weight, parameters critical for downstream ADME optimization in lead development. The target 7-chloro compound (XLogP3-AA = 1.3, MW = 181.62) occupies an intermediate lipophilicity range between the unsubstituted parent (XLogP3-AA ≈ 0.86, MW = 147.17) and the 7-bromo analog (predicted XLogP3-AA ≈ 1.6–1.8, MW = 226.07) [1]. This intermediate logP is often desirable for balancing permeability and solubility. The 7-bromo variant, while chemically analogous, introduces a heavier halogen that increases molecular weight by ~44 Da and logP by ~0.3–0.5 units, which may reduce solubility and alter off-target binding profiles. Conversely, the unsubstituted parent lacks the electronic modulation provided by the chlorine atom, which can affect π-stacking interactions and metabolic stability.

Physicochemical property optimization Lipophilicity Medicinal chemistry building blocks

Halogen-Dependent Biological Selectivity Window: 7-Chloro vs 7-Bromo in HIV-1 Integrase SAR

In a systematic SAR study of 1,2-dihydroisoquinoline derivatives evaluated against HIV-1 integrase strand transfer activity, substitution at the C-7 position showed pronounced halogen-dependent activity modulation [1]. While the study examined a series of C-7 functionalized analogs, the 7-chloro-substituted scaffold provided a specific electronic and steric profile that influenced enzyme inhibition. The 7-bromo analog, despite being a common alternative, differs in van der Waals radius (Cl: 1.75 Å vs Br: 1.85 Å) and electronegativity (Cl: 3.16 vs Br: 2.96), which can alter halogen-bonding interactions with protein backbone carbonyls. Although direct head-to-head IC50 comparison between 7-Cl and 7-Br on the identical 3(4H)-one scaffold is not available from a single publication, class-level SAR indicates that halogen identity at C-7 is a critical determinant of integrase inhibition potency, with chloride providing optimal balance of size and electronics for the enzyme active site [1].

HIV-1 integrase inhibitor Structure-activity relationship Antiviral drug discovery

Comparable Commercial Purity Grade to 7-Bromo Analog with Lower Molecular Weight for Scale-Up Economics

Both 7-chloro-1,2-dihydroisoquinolin-3(4H)-one and its 7-bromo analog are commercially available at 95% minimum purity from multiple suppliers . However, the 7-chloro compound has a molecular weight of 181.62 g/mol versus 226.07 g/mol for the 7-bromo variant—a ~24.5% reduction in mass per mole of building block. For synthesis campaigns requiring stoichiometric incorporation of the dihydroisoquinolinone scaffold, this translates to a proportional reduction in mass of starting material required for the same molar quantity, lowering procurement costs on a per-mole basis. Additionally, the absence of the heavier bromine atom simplifies waste stream management and reduces the environmental footprint of large-scale reactions.

Chemical procurement Building block quality Scale-up economics

Retained Synthetic Versatility of the 3(4H)-One Scaffold with Unique Reactivity Distinct from Fully Aromatic 7-Chloroisoquinolin-3(2H)-one

The target compound retains a partially saturated 1,2-dihydroisoquinoline core (C4–C5 saturated bond), distinguishing it from fully aromatic 7-chloroisoquinolin-3(2H)-one (CAS 1175272-80-6, MW 179.60) . The saturated C4 position in the target compound provides a site for further functionalization via enolate chemistry, Mannich-type multicomponent reactions, or photochemical Doyle-Kirmse reactions, enabling generation of 4-substituted dihydroisoquinolin-3-one libraries [1]. The fully aromatic analog lacks this sp³-hybridized carbon and therefore cannot undergo the same C4-selective derivatizations. Meanwhile, the unsubstituted dihydroisoquinolin-3(4H)-one parent (CAS 24331-94-0) has been used in similar library syntheses but lacks the chlorine handle for late-stage cross-coupling or nucleophilic aromatic substitution at C7, limiting diversification options .

Synthetic chemistry Building block reactivity Dearomatization

Selectivity Evidence: Lack of Off-Target Activity at Acetylcholinesterase and Chorismate Mutase at Screening Concentrations

In broad-panel biochemical screening, 7-chloro-1,2-dihydroisoquinolin-3(4H)-one showed no inhibition of acetylcholinesterase (AChE) at 26 μM and no inhibition of bacterial chorismate mutase . These negative results are valuable for triaging: many isoquinoline derivatives exhibit promiscuous AChE inhibition (a common liability in CNS-targeted programs), and the absence of AChE activity at micromolar concentrations suggests a cleaner selectivity profile relative to more promiscuous isoquinoline scaffolds. While not a direct head-to-head comparison, this selectivity information provides procurement-relevant differentiation: the compound can be prioritized for programs where AChE off-target activity would confound assay interpretation.

Selectivity profiling Off-target screening Enzyme inhibition

Procurement-Driven Application Scenarios for 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one


Fragment-Based Drug Discovery Targeting Serine Proteases Requiring Carbonyl Regioisomer Differentiation

In fragment-based screening programs for coagulation factors (FVIIa, FXa) or other serine proteases, the specific carbonyl regioisomer must be verified before incorporation into growing inhibitors. The 3-oxo scaffold (target compound) and 1-oxo scaffold (CAS 22245-95-0) are non-interchangeable for S1 pocket binding as demonstrated by the FVIIa fragment screen where only the 1-oxo isomer engaged the active site [1]. Research groups should procure 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one when the medicinal chemistry design requires the carbonyl at position 3, and explicitly verify isomeric identity by NMR or HPLC against authentic standards of both regioisomers.

HIV-1 Integrase Inhibitor Lead Optimization Requiring Defined C7 Halogen SAR

In antiviral programs targeting HIV-1 integrase strand transfer, C7 halogen substitution critically modulates inhibitory potency as demonstrated by systematic SAR studies on 1,2-dihydroisoquinoline scaffolds where derivatives achieved up to 90% enzyme inhibition [2]. The 7-chloro analog provides a specific halogen-bonding geometry (Cl van der Waals radius 1.75 Å, electronegativity 3.16) distinct from 7-bromo. Procurement of the 7-chloro compound is essential for SAR consistency; substituting the 7-bromo variant introduces a ~0.1 Å larger halogen radius and altered electronics that can confound potency trends.

Library Synthesis Requiring Dual Orthogonal Diversification Vectors (C4 sp³ + C7 Halogen Handle)

For parallel synthesis of 1,2-dihydroisoquinolin-3(4H)-one libraries, the target compound uniquely enables two-step orthogonal diversification: C4 functionalization via enolate alkylation, Mannich reaction, or photochemical Doyle-Kirmse reaction, followed by C7 cross-coupling (Suzuki, Buchwald-Hartwig, or Ullmann-type) [3]. The fully aromatic 7-chloroisoquinolin-3(2H)-one cannot undergo C4 derivatization, while the unsubstituted parent lacks the C7 halogen handle. This dual-vector capability maximizes chemical space exploration from a single building block, improving library synthesis efficiency and reducing procurement complexity.

Property-Driven Lead Optimization Where Intermediate Lipophilicity Is Critical for ADME Balance

In medicinal chemistry campaigns where logP is a key optimization parameter, the target compound's XLogP3-AA of 1.3 places it in an ideal intermediate range for balancing permeability and solubility, as indicated by Lipinski's guidelines and lead-likeness criteria [4]. The unsubstituted parent (XLogP3-AA ≈ 0.86) may provide insufficient membrane permeability for cellular target engagement, while the 7-bromo analog (predicted XLogP3-AA ≈ 1.6–1.8) risks exceeding optimal lipophilicity ranges, increasing the likelihood of promiscuous binding, CYP inhibition, and poor solubility. Procuring the 7-chloro analog ensures the designed property profile is maintained without requiring additional synthetic manipulation of the scaffold's halogen identity.

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